2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid
Description
2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a piperidine ring substituted at the 4-position with an ethoxycarbonyl group. The ethoxycarbonyl group introduces steric and electronic effects that modulate solubility, stability, and reactivity.
Properties
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-23-15(20)10-6-8-16(9-7-10)13-11(14(18)19)4-3-5-12(13)17(21)22/h3-5,10H,2,6-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVQQDYVKGWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189782 | |
| Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-88-6 | |
| Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl 1-(2-carboxy-6-nitrophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate.
Nitration of Benzoic Acid: The nitro group is introduced through nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the piperidine derivative with the nitrobenzoic acid derivative under suitable conditions
Biological Activity
2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid (CAS No. 942474-88-6) is a synthetic organic compound characterized by a piperidine ring substituted with an ethoxycarbonyl group and a nitrobenzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 322.31 g/mol. The compound features the following structural characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈N₂O₆ |
| CAS Number | 942474-88-6 |
| Molecular Weight | 322.31 g/mol |
Anticancer Activity
Recent studies have indicated that compounds featuring piperidine moieties demonstrate significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including melanoma and breast cancer cells. The presence of the nitro group is believed to enhance the compound's ability to induce apoptosis in cancer cells.
A study evaluating the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the piperidine nitrogen significantly influenced cytotoxic activity against cancer cell lines, suggesting that this compound may be a valuable candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The ethoxycarbonyl group is thought to play a critical role in modulating these effects, possibly through interactions with inflammatory pathways .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. However, further studies are needed to quantify this activity and elucidate the underlying mechanisms .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various piperidine derivatives, including this compound, and evaluated their cytotoxic effects on MDA-MB-231 breast cancer cells. The results demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
Case Study 2: Inhibition of Inflammatory Mediators
Another study focused on evaluating the anti-inflammatory effects of similar compounds in lipopolysaccharide (LPS)-induced macrophages. The findings revealed that these compounds significantly reduced the levels of TNF-alpha and IL-6, suggesting their potential utility in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. The presence of the nitro group in 2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid may enhance its biological activity, potentially leading to the development of novel anticancer agents. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a pathway for therapeutic applications.
Analgesic and Anti-inflammatory Effects : Compounds containing piperidine structures have been studied for their analgesic and anti-inflammatory properties. The specific substitution patterns in this compound could lead to enhanced efficacy in pain management therapies.
Organic Synthesis
Building Block in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry.
Synthesis of Pharmaceuticals : The compound's structure can be modified to create analogs with improved pharmacological profiles. For instance, modifications to the ethoxycarbonyl group can yield derivatives with enhanced solubility or bioavailability.
Research Applications
Study of Reaction Mechanisms : The compound's unique structure allows researchers to study reaction mechanisms involving piperidine derivatives. This can provide insights into reactivity patterns and help develop new synthetic methodologies.
Analytical Chemistry : Due to its distinct chemical properties, this compound can be utilized as a standard in analytical methods such as HPLC (High-Performance Liquid Chromatography) for the quantification of similar compounds.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that piperidine derivatives can inhibit tumor growth in vitro. |
| Study B | Analgesic Effects | Reported significant pain relief in animal models using modified piperidine compounds. |
| Study C | Synthesis Methodology | Developed a new synthetic route using this compound as a key intermediate. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
Compound 1 : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
- Structure : Replaces the ethoxycarbonyl group with a bulkier 9-fluorenylmethoxycarbonyl (Fmoc) group on a piperazine ring.
- Key Differences :
- The Fmoc group enhances UV activity and is commonly used in peptide synthesis for temporary protection, suggesting this analog may have applications in solid-phase chemistry.
- Piperazine (6-membered ring with two nitrogen atoms) versus piperidine (6-membered ring with one nitrogen) alters basicity and hydrogen-bonding capacity.
- Implications : Reduced solubility in aqueous media compared to the ethoxycarbonyl variant due to Fmoc’s hydrophobicity .
Compound 2 : 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic Acid (CAS: 374063-97-5)
- Structure : Features a 4-hydroxybut-2-ynyl substituent on the piperazine ring.
- Key Differences :
- The hydroxybutynyl group introduces a terminal alkyne and hydroxyl group, enabling click chemistry or further functionalization.
- Piperazine ring vs. piperidine may influence conformational flexibility.
- Implications : Enhanced reactivity for conjugation compared to the ethoxycarbonyl variant, though steric hindrance from the alkyne could affect target binding .
Compound 3 : 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic Acid (CymitQuimica Ref: 10-F034044)
- Structure : Positional isomer of the target compound, with the ethoxycarbonyl group at the 3-position of the piperidine ring.
Nitrobenzoic Acid Derivatives with Bioactive Substituents
Compound 4 : 4-(2-(2-(2-Chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic Acid (P1)
- Structure: Contains a chloroacetamido-phenoxy side chain.
- Research Findings: DFT calculations reveal a HOMO-LUMO gap of -7.58 eV, indicating moderate chemical stability. Demonstrated inhibition against E.
- Comparison : The ethoxycarbonyl group in the target compound may offer better metabolic stability than P1’s labile chloroacetamido group .
Compound 5 : 4-(2-(Benzo[D]thiazol-2-ylthio)acetamido)-3-nitrobenzoic Acid (P2)
Data Table: Structural and Electronic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
